2-(4-Methoxyphenyl)-5-methylazepane
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Overview
Description
2-(4-Methoxyphenyl)-5-methylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a methoxy group on the phenyl ring and a methyl group on the azepane ring makes this compound unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methylazepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-methylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-methylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-methylazepane involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy group and the azepane ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-5-methylazepane is unique due to its specific combination of a methoxyphenyl group and a methylazepane ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
339551-74-5 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methylazepane |
InChI |
InChI=1S/C14H21NO/c1-11-3-8-14(15-10-9-11)12-4-6-13(16-2)7-5-12/h4-7,11,14-15H,3,8-10H2,1-2H3 |
InChI Key |
GHKRADRHFRJDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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